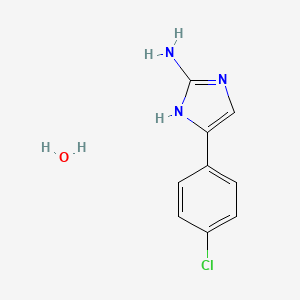

5-(4-氯苯基)-1H-咪唑-2-胺水合物

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions with 4-chloroaniline as the starting raw material. The process typically includes diazotization reactions, reduction reactions, and hydrolysis . Another study mentions the synthesis of hydrazine-coupled pyrazoles, which could be related to the synthesis of the compound .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . The structural geometry, including bond lengths, bond angles, and torsion angles, as well as the electronic properties of these compounds, have been calculated using density functional theory (DFT) methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a comparison between observed and DFT calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been reported . The study provides insights into the reaction pathways and chemical mechanisms of these compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the crystal structure, intermolecular interactions, and molecular geometry calculations have been performed using density functional theory .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate, focusing on six unique applications:

Antiviral Activity

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate has shown promising antiviral properties. Research indicates that derivatives of this compound can inhibit the replication of certain viruses, such as the tobacco mosaic virus (TMV). This makes it a potential candidate for developing antiviral agents that could be used in agriculture to protect crops from viral infections .

Antifungal Properties

This compound has been studied for its antifungal activities. It has been found to inhibit the growth of various fungal strains, making it a potential antifungal agent. This application is particularly relevant in agriculture and medicine, where fungal infections can cause significant damage to crops and pose health risks to humans .

Antibacterial Applications

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate exhibits antibacterial properties against a range of bacterial pathogens. This makes it a valuable compound in the development of new antibacterial drugs, especially in the face of rising antibiotic resistance. Its effectiveness against both Gram-positive and Gram-negative bacteria has been noted in several studies .

Anticancer Research

The compound has been explored for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its utility in cancer treatment. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development in oncology .

Antimalarial Activity

Research has also focused on the antimalarial potential of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate. It has been found to be effective against Plasmodium species, the parasites responsible for malaria. This application is crucial in the ongoing fight against malaria, particularly in regions where the disease is endemic .

Leishmaniasis Treatment

The compound has been investigated for its efficacy against Leishmania parasites, which cause leishmaniasis. This neglected tropical disease affects millions of people worldwide, and new treatments are urgently needed. 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate has shown potential in inhibiting the growth of these parasites, making it a candidate for further research in this area .

安全和危害

The safety data sheets of similar compounds provide information about their hazards. For instance, 4-Methoxyphenol is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, toxic to aquatic life, and harmful to aquatic life with long-lasting effects .

未来方向

The future directions in the study of “5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of more environmentally friendly synthesis methods and the investigation of their biological activities could be potential areas of future research .

作用机制

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

Similar compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate .

Biochemical Pathways

For instance, Chlorfenapyr works by disrupting the production of adenosine triphosphate .

Result of Action

For instance, some pyrazole derivatives displayed superior antipromastigote activity .

属性

IUPAC Name |

5-(4-chlorophenyl)-1H-imidazol-2-amine;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3.H2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNPMFMSPGDRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)Cl.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate | |

CAS RN |

1255717-46-4 | |

| Record name | 1H-Imidazol-2-amine, 5-(4-chlorophenyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

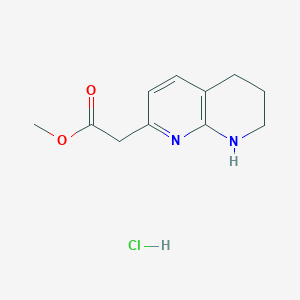

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

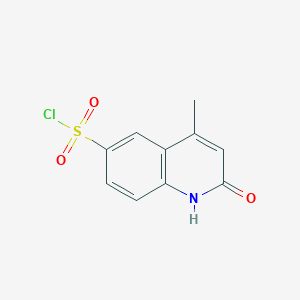

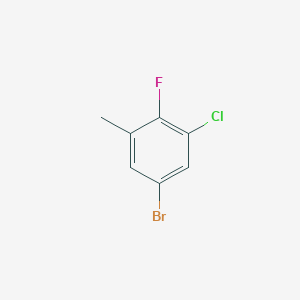

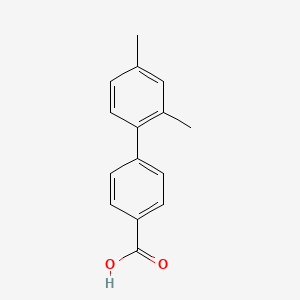

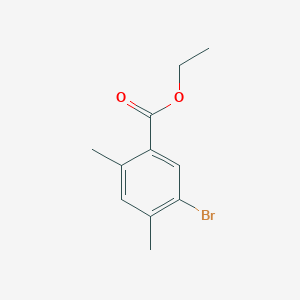

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2,2'-((1-((2-propenyloxy)methyl)-1,2-ethanediyl]bis(oxy))bis-, bis(4-methylbenzenesulfonate)](/img/structure/B3059685.png)

![tert-Butyl {[4-(3-fluorophenyl)piperidin-4-yl]methyl}carbamate](/img/structure/B3059687.png)

![2-(1'-(tert-Butoxycarbonyl)-5,6-dimethoxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B3059693.png)

![tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059694.png)